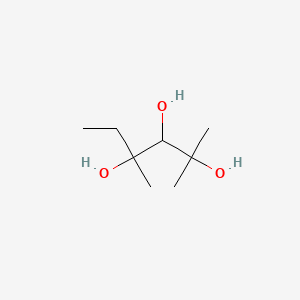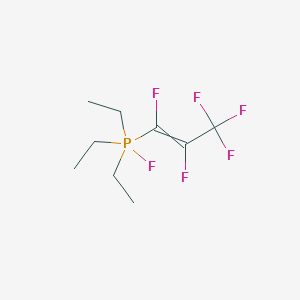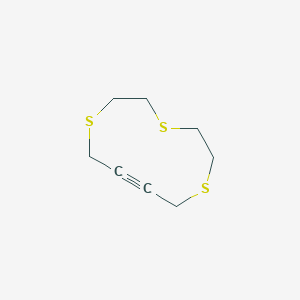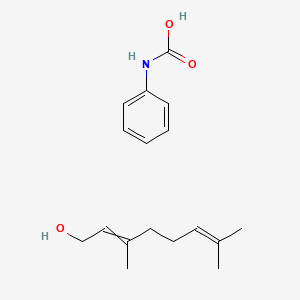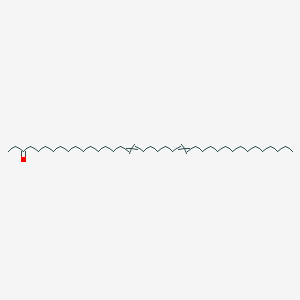
Nonatriaconta-17,24-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonatriaconta-17,24-dien-3-one is a long-chain aliphatic ketone with the molecular formula C₃₉H₇₄O It is characterized by the presence of two double bonds at the 17th and 24th positions and a ketone functional group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Nonatriaconta-17,24-dien-3-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain polyenes followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can occur at the double bonds or the ketone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, H₂ with Pd/C, and other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., Grignard reagents).
Major Products:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and alkylated derivatives.
Applications De Recherche Scientifique
Nonatriaconta-17,24-dien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its role in biological membranes and lipid metabolism.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of Nonatriaconta-17,24-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group can participate in hydrogen bonding and other interactions with proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Nonatriaconta-17,24-dien-3-one can be compared with other long-chain aliphatic ketones such as:
- Octatriaconta-16,23-dien-2-one
- Nonatriaconta-10,17,24-trien-3-one
Uniqueness: this compound is unique due to its specific double bond positions and the presence of a ketone group at the 3rd position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific fields and develop new technologies based on its unique properties.
Propriétés
Numéro CAS |
132139-55-0 |
|---|---|
Formule moléculaire |
C39H74O |
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
nonatriaconta-17,24-dien-3-one |
InChI |
InChI=1S/C39H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)4-2/h17-18,24-25H,3-16,19-23,26-38H2,1-2H3 |
Clé InChI |
NMAQFGGQKUUQBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCCCCCCCCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


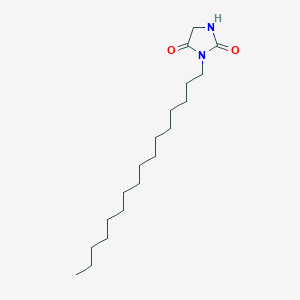
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)

